Ralinepag
Overview
Description
Ralinepag is a potent, titratable, orally administered prostacyclin receptor agonist used to treat pulmonary arterial hypertension. It is a selective, non-prostanoid prostacyclin receptor agonist with a 24-hour terminal half-life . Pulmonary arterial hypertension is characterized by vascular remodeling of the small pulmonary arteries, resulting in elevated pulmonary vascular resistance and right ventricular failure .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ralinepag plays a significant role in biochemical reactions. It promotes vasodilation and inhibits smooth muscle cell proliferation and platelet aggregation through activation of the IP receptor . This leads to increased levels of cyclic adenosine monophosphate (cAMP) . This compound demonstrates a longer terminal half-life (∼24 h) than selexipag (≤2.5 h) and its active metabolite MRE-269 (≤13.5 h), and based on in vitro studies, it is more potent and efficacious than selexipag at increasing cellular cAMP levels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing cellular cAMP levels . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the IP receptor, leading to its activation . This activation results in increased levels of cAMP , which can lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It demonstrates a longer terminal half-life (∼24 h) than selexipag (≤2.5 h) and its active metabolite MRE-269 (≤13.5 h) . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with the IP receptor, leading to increased levels of cAMP . This can affect metabolic flux or metabolite levels. Specific enzymes or cofactors that this compound interacts with are not mentioned in the current literature.
Preparation Methods
The synthetic routes and reaction conditions for Ralinepag involve several steps. The starting dose of this compound in clinical studies was 10 micrograms twice daily, with dosage up-titrated as tolerated over a 9-week dose-titration period to a maximum total daily dose of 600 micrograms . Industrial production methods for this compound are not explicitly detailed in the available literature, but it is known that the compound is formulated for oral administration .
Chemical Reactions Analysis
Ralinepag undergoes various chemical reactions, including oxidation and reduction. It is a selective agonist for human prostacyclin receptors, with a binding affinity of 3.4 nanomolar. This compound increases cyclic adenosine monophosphate levels with an effective concentration of 24 nanomolar and has a 42- to 2900-fold selectivity for prostacyclin versus other prostanoid family receptors . Common reagents and conditions used in these reactions are not specified in the available literature.
Scientific Research Applications
Ralinepag has been extensively studied for its efficacy and safety in treating pulmonary arterial hypertension. It significantly reduces pulmonary vascular resistance compared to placebo and produces sustained, durable improvements in six-minute walk distance along with durable reductions in pulmonary vascular resistance . This compound has also shown potent antiproliferative and vasorelaxant properties in human pulmonary arteries . Its applications extend to clinical research, where it is used to assess long-term safety and tolerability in patients with pulmonary arterial hypertension .
Comparison with Similar Compounds
Ralinepag is compared with other prostacyclin receptor agonists such as iloprost, treprostinil, and MRE-296. In pulmonary arteries, this compound produced significantly greater relaxation compared to iloprost, treprostinil, and MRE-296. It was more potent than MRE-269 but similar in potency to iloprost and treprostinil . The unique aspect of this compound is its high selectivity and potency for prostacyclin receptors, making it a promising therapeutic agent for pulmonary arterial hypertension.
Properties
IUPAC Name |
2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDKXVKJRHPDQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187856-49-0 | |
Record name | Ralinepag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187856490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ralinepag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12462 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RALINEPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQY12ZJN6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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